2-Nitrofluorene-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

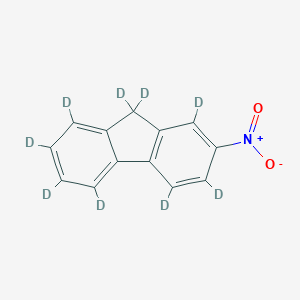

2-Nitrofluorene-d9 is a deuterated derivative of 2-nitrofluorene, a nitroaromatic compound. The deuterium atoms replace hydrogen atoms in the fluorene structure, making it useful in various scientific applications, particularly in studies involving isotopic labeling. The molecular formula of this compound is C13D9NO2, and it has a molecular weight of 220.2715 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrofluorene-d9 typically involves the nitration of fluorene-d9. The process begins with the deuteration of fluorene to obtain fluorene-d9, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the fluorene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product. The deuteration step is crucial and is often carried out using deuterium gas or deuterated solvents .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitrofluorene-d9 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Reduction: 2-Aminofluorene-d9

Substitution: Various substituted fluorene derivatives depending on the nucleophile used

Oxidation: Oxidized fluorene derivatives

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Internal Standard in Mass Spectrometry

2-Nitrofluorene-d9 is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its deuterated form allows for accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in complex matrices such as environmental samples.

- Case Study : In a study analyzing PAHs in urban air samples, researchers employed this compound to improve the accuracy of their quantification methods. The compound was spiked into samples before extraction and analysis, allowing for reliable assessment of PAH concentrations in atmospheric particulate matter .

Environmental Monitoring

Detection of Nitro-PAHs

The compound is instrumental in monitoring nitro-polycyclic aromatic hydrocarbons (NPAHs) in environmental samples. Its presence can indicate pollution sources and help assess the ecological impact of industrial activities.

- Data Table: NPAH Concentrations Detected Using this compound

| Sample Location | NPAH Concentration (ng/m³) | Internal Standard Used |

|---|---|---|

| Urban Area A | 150 | This compound |

| Industrial Zone B | 300 | This compound |

| Rural Area C | 50 | This compound |

Toxicological Studies

Carcinogenicity Research

Research involving this compound has contributed to understanding the carcinogenic potential of nitro-PAHs. Studies have shown that nitro-PAHs can induce mutagenic effects, making them significant for toxicological assessments.

- Case Study : A study on the metabolic activation of nitro-PAHs demonstrated that exposure to 2-nitrofluorene resulted in increased sister chromatid exchanges in mammalian cells, indicating its potential as a mutagenic agent . This finding underscores the importance of monitoring nitro-PAHs in environments exposed to combustion processes.

Biochemical Applications

Metabolism Studies

The metabolism of this compound has been studied to understand how it transforms within biological systems. This research helps elucidate the pathways through which nitro-PAHs exert their toxic effects.

- Data Table: Metabolites Identified from this compound Metabolism

| Metabolite | Detection Method | Biological System |

|---|---|---|

| N-Hydroxy-2-acetylaminofluorene | GC-MS | Rat Liver Microsomes |

| 2-Aminofluorene | HPLC | Rabbit Urine |

| 2-Acetylaminofluorene | LC-MS | Mouse Hepatocytes |

Wirkmechanismus

The mechanism of action of 2-Nitrofluorene-d9 involves its interaction with biological molecules and enzymes. The nitro group can undergo reduction to form reactive intermediates, such as hydroxylamines, which can interact with DNA and proteins. These interactions can lead to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in nitroreduction and DNA .

Vergleich Mit ähnlichen Verbindungen

2-Nitrofluorene: The non-deuterated version of 2-Nitrofluorene-d9, used in similar applications but without the isotopic labeling benefits.

1-Nitrofluorene: Another nitrofluorene derivative with the nitro group at a different position, leading to different chemical properties and reactivity.

2-Aminofluorene: The reduced form of 2-Nitrofluorene, used in studies involving aminoaromatic compounds.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. The presence of deuterium atoms allows for the differentiation of the compound in complex mixtures and provides insights into the kinetic isotope effects .

Biologische Aktivität

2-Nitrofluorene-d9 (C13H9D9NO2) is a deuterated analog of 2-nitrofluorene, a compound recognized for its mutagenic and carcinogenic properties. This article explores the biological activity of this compound, focusing on its metabolic pathways, mutagenicity, and toxicity across various biological systems.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a fluorene structure, with deuterium atoms replacing hydrogen atoms in specific positions. This modification aids in tracing metabolic pathways and understanding the compound's behavior in biological systems.

Metabolism and Biotransformation

Research indicates that this compound undergoes metabolic activation leading to the formation of reactive metabolites. In vivo studies have shown that after administration, it is converted into several metabolites, including 2-aminofluorene and N-hydroxy-2-aminofluorene. These metabolites are implicated in the compound's biological effects:

- Absorption and Distribution : Following oral administration in rodent models, this compound is absorbed and distributed throughout various tissues, with significant concentrations found in the liver .

- Metabolic Pathways : Enzymatic reduction of the nitro group leads to the formation of mutagenic metabolites. Studies highlight that liver microsomes from treated rats catalyze this reduction effectively .

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated using several assays:

- Ames Test : This test assesses the mutagenicity using Salmonella typhimurium strains. Results indicate that this compound exhibits significant mutagenic activity, particularly in the presence of metabolic activation systems (S9 mix) derived from liver homogenates .

- Sister Chromatid Exchange (SCE) : In Chinese hamster ovary cells, this compound induced SCE at concentrations as low as 30μM, suggesting its potential to cause chromosomal damage .

Toxicological Effects

The toxicity of this compound has been assessed across different organisms:

- Acute Toxicity : Studies on aquatic organisms reveal that exposure to nitro-PAHs, including this compound, results in acute toxicity, affecting survival rates and growth metrics .

- Long-term Effects : Chronic exposure studies indicate that even low concentrations can lead to significant adverse effects on reproductive and developmental processes in model organisms .

Case Studies

- Rodent Models : In one study, Wistar rats administered with varying doses of this compound showed a dose-dependent increase in liver foci indicative of carcinogenesis. The highest dose resulted in a threefold increase over background levels of liver lesions .

- Environmental Impact : Research has linked nitro-PAHs like this compound to mutagenicity in ambient air particulate matter, emphasizing their role as environmental pollutants with significant health risks .

Data Summary

| Study Type | Organism/Model | Key Findings |

|---|---|---|

| Ames Test | Salmonella typhimurium | Significant mutagenicity with S9 activation |

| SCE Assay | Chinese hamster cells | Induced SCE at 30μM |

| Acute Toxicity | Aquatic organisms | High mortality rates at low concentrations |

| Chronic Exposure | Rodent models | Dose-dependent increase in liver lesions |

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,8,9,9-nonadeuterio-7-nitrofluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHWECQTFIEIX-MFNUZUOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.